molecular formula C8H13N3O3S B1498686 Tazimcarb CAS No. 40085-57-2

Tazimcarb

Cat. No.: B1498686
CAS No.: 40085-57-2
M. Wt: 231.27 g/mol
InChI Key: NPYQHCFKDKPILU-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Tazimcarb (CAS No. 40085-57-2) is a carbamate insecticide with the molecular formula C₈H₁₃N₃O₃S and a molecular weight of 231.28 g/mol. Its IUPAC name is (EZ)-3,5,5-trimethylthiazolidine-2,4-dione 2-[O-(methylcarbamoyl)oxime], indicating a thiazolidine ring fused with a carbamate group . Structurally, it combines a thiazolidinedione moiety with a methylcarbamoyl oxime side chain, which contributes to its insecticidal activity (Figure 1) .

Applications and Mechanism
this compound is classified as a carbamate insecticide and thiazolidine insecticide, targeting pests through acetylcholinesterase inhibition, a common mode of action for carbamates . It is used in agriculture to control mites (acaricide) and insects, often formulated for selective pest management . Its dual classification highlights structural and functional uniqueness among carbamate derivatives.

Properties

CAS No.

40085-57-2

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

[(3,5,5-trimethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino] N-methylcarbamate

InChI

InChI=1S/C8H13N3O3S/c1-8(2)5(12)11(4)6(15-8)10-14-7(13)9-3/h1-4H3,(H,9,13)

InChI Key

NPYQHCFKDKPILU-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=NOC(=O)NC)S1)C)C

Canonical SMILES

CC1(C(=O)N(C(=NOC(=O)NC)S1)C)C

Other CAS No.

40085-57-2

Origin of Product

United States

Comparison with Similar Compounds

Thiodicarb (CAS No. 59669-26-0)

  • Structure : A bis-carbamate with two methylcarbamoyl groups linked via a disulfide bridge.
  • Activity : Broad-spectrum insecticide with contact and systemic action. Unlike this compound, Thiodicarb lacks a thiazolidine ring, which may reduce its persistence in certain environments .

Thiofanox (CAS No. 39196-18-4)

  • Activity: Systemic insecticide and acaricide. Thiofanox’s simpler structure results in faster degradation in soil compared to this compound’s thiazolidine stability .

Trimethacarb (CAS No. 12407-86-2)

  • Structure : Aryl methylcarbamate without heterocyclic components.
  • Activity : Primarily a bird and mammal repellent, with weaker insecticidal activity than this compound. Demonstrates the importance of the thiazolidine ring in enhancing target specificity .

Methomyl (CAS No. 16752-77-5)

  • Structure : Oxime carbamate with a linear chain.
  • Activity : Rapid-acting insecticide but lacks acaricidal properties. This compound’s thiazolidine ring may confer broader activity against mites .

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS No. Molecular Formula Key Functional Groups Primary Use Toxicity (Rat LD₅₀)
This compound 40085-57-2 C₈H₁₃N₃O₃S Thiazolidine, carbamate Insecticide, Acaricide Not reported
Thiodicarb 59669-26-0 C₇H₁₄N₄O₄S₂ Bis-carbamate, disulfide Broad-spectrum insecticide 66 mg/kg
Thiofanox 39196-18-4 C₇H₁₄N₂O₂S Thiocarbamate Insecticide (banned) 5 mg/kg
Trimethacarb 12407-86-2 C₁₁H₁₅NO₂ Aryl methylcarbamate Repellent 100 mg/kg

Table 2. Regulatory and Environmental Profiles

Compound EPA Status (USA) EU Approval Environmental Half-Life Key Concerns
This compound Restricted use Not approved Moderate (30–60 days) Aquatic toxicity
Thiodicarb Restricted use Banned Short (7–14 days) High mammalian toxicity
Methomyl Restricted use Banned Short (<7 days) Groundwater contamination

Research Findings and Gaps

  • Efficacy : this compound’s thiazolidine ring enhances stability, prolonging field efficacy compared to linear carbamates like Methomyl .
  • Toxicity Data: Limited acute toxicity data for this compound exist, though structural analogs suggest moderate risks to non-target species .
  • Environmental Impact: EPA reports note concerns about its persistence in aquatic systems, warranting further ecotoxicological studies .

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